molecular formula C10H7BrFNO B1479274 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole CAS No. 2097962-55-3

5-(Bromomethyl)-2-(3-fluorophenyl)oxazole

Cat. No.: B1479274
CAS No.: 2097962-55-3
M. Wt: 256.07 g/mol
InChI Key: SBVNKHULZBTVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Bromomethyl)-2-(3-fluorophenyl)oxazole is a versatile chemical building block designed for research applications, particularly in medicinal chemistry and drug discovery. The presence of a bromomethyl group on the oxazole ring makes this compound highly reactive towards nucleophilic substitution reactions . This allows researchers to efficiently functionalize the molecule, creating a diverse array of derivatives by reacting it with various nucleophiles such as amines, thiols, and alkoxides . The 2-(3-fluorophenyl) moiety is a common pharmacophore in drug design, often included to influence a compound's binding affinity and metabolic stability. As a result, this reagent is valuable for constructing potential bioactive molecules and is featured in the synthesis of compounds for screening against various biological targets. Handling and Safety: This compound is for Research Use Only and is not intended for diagnostic or therapeutic use. It is a solid organobromine species that requires careful handling. Based on the profile of similar bromomethyl-heterocycles, it is expected to be harmful if swallowed and may cause severe skin burns and eye damage . Researchers should consult the Safety Data Sheet (SDS) and perform all manipulations in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Storage: To maintain stability and purity, the product should be stored sealed in a dry environment at cool temperatures, typically between 2-8°C .

Properties

IUPAC Name

5-(bromomethyl)-2-(3-fluorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c11-5-9-6-13-10(14-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVNKHULZBTVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(O2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Bromomethyl)-2-(3-fluorophenyl)oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

5-(Bromomethyl)-2-(3-fluorophenyl)oxazole features a bromomethyl group and a fluorinated phenyl ring, which are critical for its biological interactions. The presence of halogens often enhances the pharmacological profile of compounds by improving their binding affinity to biological targets.

Anticancer Properties

Research indicates that oxazole derivatives, including 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole, exhibit notable anticancer activity. A study demonstrated that related oxazole compounds could inhibit cell proliferation in various cancer cell lines, suggesting that structural modifications significantly affect their potency. For instance, the introduction of electron-withdrawing groups like fluorine can enhance cytotoxicity against cancer cells .

Table 1: Cytotoxicity of Oxazole Derivatives

CompoundIC50 (μM)Cancer Cell Line
5-(Bromomethyl)-2-(3-fluorophenyl)oxazoleTBDTBD
2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid1.5422Rv1 (Prostate Cancer)
5-(2′-naphthyl)oxazole derivative0.5–73.2Various

The mechanism by which oxazoles exert their biological effects often involves interaction with specific cellular targets. For example, they may interfere with microtubule formation, a common pathway for anticancer agents . Additionally, some studies suggest that these compounds can induce apoptosis in cancer cells through various biochemical pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of oxazoles is crucial for designing more effective derivatives. The presence of halogen substituents like bromine and fluorine has been shown to enhance biological activity. For instance, the introduction of a bromomethyl group significantly affects the compound's interaction with targets involved in cell proliferation and survival .

Table 2: Summary of SAR Findings

SubstituentEffect on Activity
BromomethylIncreased cytotoxicity
FluorineEnhanced binding affinity
MethylVariable effects depending on position

Case Studies

  • Study on Antiproliferative Activity : A series of oxazole derivatives were tested for their ability to inhibit the growth of various cancer cell lines. The study found that compounds with halogen substitutions exhibited significantly lower IC50 values compared to their non-halogenated counterparts, indicating a strong correlation between halogen presence and increased activity .
  • In Vivo Studies : In animal models, derivatives similar to 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole demonstrated promising pharmacokinetic profiles, showing good absorption and distribution characteristics after oral administration .

Scientific Research Applications

Medicinal Chemistry

The compound serves as an essential intermediate in the synthesis of pharmaceutical agents targeting various diseases. Notably, it has been explored for its potential in treating:

  • Neurological Disorders : The compound's ability to modulate biological pathways makes it a candidate for developing drugs aimed at conditions like Alzheimer's and Parkinson's disease .
  • Inflammatory Diseases : Its role as a fatty acid amide hydrolase (FAAH) inhibitor suggests applications in treating osteoarthritis, rheumatoid arthritis, and other inflammatory conditions .

Case Study: Inhibition of Tyrosinase

Research has demonstrated that derivatives of oxazole compounds can act as inhibitors of tyrosinase, an enzyme involved in melanin production. For instance, studies have shown that certain oxazole derivatives exhibit significant inhibitory activity against tyrosinase, suggesting potential for cosmetic applications in skin whitening and therapeutic uses in conditions like vitiligo .

Organic Synthesis

5-(Bromomethyl)-2-(3-fluorophenyl)oxazole is utilized as a building block for synthesizing more complex heterocyclic compounds. Its bromomethyl group allows for nucleophilic substitution reactions, making it versatile in organic synthesis:

  • Coupling Reactions : The compound can participate in various coupling reactions to create more intricate molecular architectures.
  • Synthesis of Bioactive Compounds : It has been used to synthesize compounds with antimicrobial and anticancer properties, enhancing its relevance in drug discovery.

Biological Studies

The interactions of 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole with biological macromolecules have been extensively studied:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which is crucial in drug design. Its electrophilic bromomethyl group can form covalent bonds with nucleophilic sites in proteins, modulating their functions.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits activity against various pathogens, including bacteria and fungi. This suggests its potential use as an antimicrobial agent.

Material Science

Beyond biological applications, 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole may also find applications in material science due to its heterocyclic structure:

  • Organic Electronics : Research into oxazoles includes their use in organic electronic materials, where their unique properties could lead to advancements in electronic devices.
  • Functional Materials : The compound's chemical stability and reactivity open avenues for developing functional materials with specific electronic or optical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazole Derivatives

The following table compares 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole with analogous oxazole derivatives, focusing on structural features, physicochemical properties, and biological activity:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications References
5-(Bromomethyl)-2-(3-fluorophenyl)oxazole C₁₀H₇BrFNO 256.08 g/mol BrCH₂ (C5), 3-F-C₆H₄ (C2) High reactivity for alkylation; potential anticancer/antimicrobial agent
5-(4-Bromo-2,3-dimethylphenyl)oxazole C₁₁H₁₀BrNO 268.11 g/mol Br (C4), 2,3-CH₃ (C4-C₅) Enhanced lipophilicity; used in materials science
5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one C₁₀H₉BrFNO₂ 274.09 g/mol BrCH₂ (C5), 4-F-C₆H₄ (C3) Oxazolidinone ring increases hydrogen-bonding capacity; antibacterial applications
2-(5-Bromothiophen-2-yl)-5-[5-(10-ethyl-phenothiazin-3-yl)thiophen-2-yl]-1,3,4-oxadiazole C₂₄H₁₆BrN₃OS₃ 546.50 g/mol Br (thiophene), phenothiazine Photovoltaic applications due to extended π-conjugation
5-(3-Bromo-2-methylphenyl)oxazole C₁₀H₈BrNO 254.08 g/mol Br (C3), CH₃ (C2) Intermediate in Suzuki-Miyaura coupling reactions

Key Observations:

Substituent Effects on Reactivity: Bromomethyl groups (e.g., in 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole) enable facile nucleophilic substitutions, making them valuable intermediates in drug discovery. In contrast, bromoaryl derivatives (e.g., 5-(4-Bromo-2,3-dimethylphenyl)oxazole) are more stable and suited for cross-coupling reactions . Fluorine at the phenyl ring (3-F-C₆H₄) improves metabolic stability and membrane permeability compared to non-fluorinated analogs .

Biological Activity: Oxazoles with brominated alkyl/aryl groups exhibit antimicrobial and anticancer properties. For example, Katariya et al. (2021) reported that brominated oxazole-pyrazoline hybrids show strong binding affinity to microbial enzymes (e.g., DNA gyrase) . The oxazolidinone derivative (C₁₀H₉BrFNO₂) demonstrates enhanced antibacterial activity due to its hydrogen-bonding capacity with bacterial ribosomes .

Physicochemical Properties: Polar Surface Area (PSA): Bromomethyl-substituted oxazoles (PSA ~40–50 Ų) exhibit better oral bioavailability than bulkier derivatives (e.g., phenothiazine-oxadiazole hybrids, PSA >100 Ų), aligning with Veber’s rule (PSA ≤140 Ų for optimal bioavailability) . Lipophilicity (logP): The 3-fluorophenyl group increases logP (~2.5) compared to non-fluorinated analogs (logP ~2.0), enhancing blood-brain barrier penetration .

Synthetic Accessibility :

  • Radical bromination (NBS/AIBN) is a common method for introducing bromomethyl groups, as seen in 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole .
  • Transition-metal-catalyzed cyclization (e.g., Cu-catalyzed oxidative cyclization) is preferred for constructing the oxazole core .

Preparation Methods

Microwave-Assisted [3 + 2] Cycloaddition for Oxazole Ring Formation

An alternative and efficient synthetic approach to substituted oxazoles involves a two-component [3 + 2] cycloaddition reaction between substituted aryl aldehydes and 4-toluenesulfonylmethyl isocyanide (TosMIC) under microwave irradiation. This method allows rapid synthesis of 5-substituted oxazoles, including those bearing fluorophenyl groups.

Key Features:

  • Reagents:

    • 3-Fluorobenzaldehyde (or other substituted aryl aldehydes)
    • TosMIC as the isocyanide source
    • Potassium phosphate tribasic (K3PO4) as a strong base
  • Reaction Conditions:

    • Solvent: Isopropanol (IPA) or ethanol (EtOH) preferred for high yields and green chemistry considerations
    • Microwave irradiation at 60–65 °C
    • Reaction time: 8 minutes under microwave conditions (350 W power)
    • Base equivalence: 2 equivalents of K3PO4 for selective formation of 5-substituted oxazoles
  • Yields:

    • High isolated yields reported (92–96%) for various substituted oxazoles, indicating efficiency and scalability
  • Mechanism:

    • The base abstracts a proton from TosMIC, generating an intermediate that undergoes cycloaddition with the aldehyde, followed by elimination of the tosyl group to form the oxazole ring
Parameter Details
Solvent Isopropanol (IPA), Ethanol (EtOH)
Base Potassium phosphate tribasic (K3PO4)
Microwave Power 350 W
Temperature 60–65 °C
Reaction Time 8 minutes
Yield 92–96%

This method offers a rapid, high-yielding, and environmentally friendly route to 5-(substituted)-2-aryl oxazoles, adaptable for 3-fluorophenyl substitution.

Summary Table of Preparation Methods

Method No. Synthetic Route Key Reagents & Catalysts Conditions Yield (%) Notes
1 Reaction of substituted phenyl isocyanate with epibromohydrin 3-Fluorophenyl isocyanate, epibromohydrin, LiBr, DMF 90–100 °C, 3 h, DMF solvent 70–80 Additional oxidation step possible; recrystallization purification
2 Microwave-assisted [3 + 2] cycloaddition 3-Fluorobenzaldehyde, TosMIC, K3PO4, IPA 60–65 °C, 8 min, microwave (350 W) 92–96 Rapid, green, high-yielding; scalable
3 Zn(OTf)2-catalyzed tandem cycloisomerization N-propargylamides, trifluoropyruvates, Zn(OTf)2 Mild, moderate yields 68–83 Applicable for fluorinated oxazoles; catalytic method

Detailed Research Findings and Notes

  • The first method is well-documented in patents detailing the preparation of halomethyl-substituted oxazolidinones and oxazoles, with precise control of reaction temperature and catalyst loading critical for high yields and purity.

  • The second method leverages microwave irradiation to drastically reduce reaction time while maintaining or improving yields. The use of strong bases such as K3PO4 in alcoholic solvents facilitates selective formation of 5-substituted oxazoles over oxazoline intermediates. This method is advantageous for its operational simplicity and environmental friendliness.

  • The third method introduces a catalytic approach using Lewis acids to form oxazoles with fluorinated substituents, highlighting the potential for further methodological development toward related compounds like 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole. The reaction proceeds under mild conditions with good functional group tolerance.

Q & A

Q. What are the common synthetic routes for 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole?

A key method involves cycloisomerization of precursor amides (e.g., terpenoid derivatives) in the presence of ZnCl₂, followed by selective bromination to introduce the bromomethyl group. Post-functionalization, such as azide formation and CuAAC "click" reactions, can further diversify the scaffold . Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm intermediate purity and final product structure.

Q. Which spectroscopic techniques are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks for the oxazole ring (δ ~6.5–8.5 ppm for aromatic protons) and bromomethyl group (δ ~4.3–4.7 ppm).
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • Melting Point Analysis : Compare observed values (e.g., 72–116°C for related brominated oxazoles) with literature data to confirm identity .

Q. What safety precautions are necessary when handling brominated oxazoles?

  • Personal Protective Equipment (PPE) : Wear impervious gloves (nitrile), safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts.
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture to prevent decomposition .

Q. How should discrepancies in reported physical properties (e.g., melting points) be addressed?

Validate purity via HPLC and elemental analysis. Cross-reference data with structurally similar compounds (e.g., 4-(Bromomethyl)-5-methyl-3-phenylisoxazole, mp 61–63°C ). Contradictions may arise from polymorphic forms or impurities; recrystallization in ethanol/water mixtures can standardize results.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction provides bond-length precision (mean C–C = 0.005 Å) and confirms regiochemistry. For example, oxazole derivatives often exhibit planar aromatic systems with dihedral angles <5° between substituents. Disorder in crystal packing (e.g., bromomethyl orientation) requires refinement with anisotropic displacement parameters .

Q. What strategies optimize yield in multi-step syntheses involving brominated oxazoles?

  • Stepwise Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediates.
  • Bromination Control : Employ N-bromosuccinimide (NBS) with AIBN in CCl₄ for selective methyl group bromination.
  • Purification : Flash chromatography (hexane:EtOAc gradient) isolates high-purity product .

Q. How can computational modeling predict electronic properties for material science applications?

DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and absorption spectra. For example, fluorophenyl-oxazole derivatives exhibit λabs ~330–360 nm, correlating with experimental UV-vis data .

Q. What role does this compound play in medicinal chemistry or drug discovery?

The bromomethyl group serves as a handle for bioconjugation (e.g., CuAAC with alkynes) to generate biheterocyclic probes. Terpenoid-oxazole hybrids have been explored as fluorescent tags (λem ~480–500 nm) or kinase inhibitors .

Q. How to design cross-coupling reactions using the bromomethyl moiety?

The C-Br bond undergoes Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). Monitor reaction progress via GC-MS to minimize dehalogenation side reactions .

Q. What advanced analytical methods validate stability under varying conditions?

  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • LC-MS : Detect decomposition products (e.g., debrominated species or oxazole ring-opening).
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Bromomethyl)-2-(3-fluorophenyl)oxazole
Reactant of Route 2
5-(Bromomethyl)-2-(3-fluorophenyl)oxazole

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